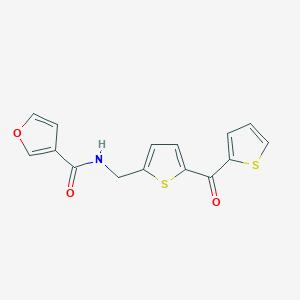

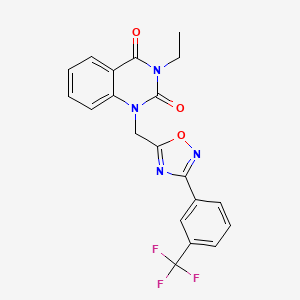

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Among all the synthesized derivatives, compound 112, N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, showed excellent urease inhibition activity .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Thiophene derivatives have been shown to exhibit significant antimicrobial activity . Research indicates that certain thiophene compounds, including those with a carboxamide group, can inhibit the growth of various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . This makes them potential candidates for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene compounds are well-documented. They act by modulating biological pathways that lead to inflammation. For instance, derivatives of thiophene have been used as nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and swelling . This application is crucial, considering the widespread need for effective anti-inflammatory medications.

Anticancer Agents

Thiophene derivatives have been explored for their anticancer potential. They can interfere with various cellular processes in cancer cells, such as cell division and proliferation. Some thiophene compounds have been found to show inhibitory effects against cancer cell lines, making them promising leads for anticancer drug development .

Organic Semiconductors

In the field of material science, thiophene-based molecules play a significant role in the advancement of organic semiconductors . These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their electronic properties make them suitable for use in various electronic devices .

Corrosion Inhibitors

Thiophene derivatives are also utilized as corrosion inhibitors in industrial applications. They can form protective layers on metals, preventing or slowing down the corrosion process. This application is particularly important for extending the life of metal structures and components in harsh environments .

Kinase Inhibition

Kinases are enzymes that play a pivotal role in signaling pathways within cells. Thiophene derivatives have been identified as potent kinase inhibitors , which can be used to treat diseases caused by dysregulated kinase activity, such as certain types of cancer . The ability to inhibit kinases makes these compounds valuable in the design of targeted therapies.

Zukünftige Richtungen

Thiophene and its derivatives have attracted great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Wirkmechanismus

Target of Action

The compound “N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide” is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

For example, suprofen, a 2-substituted thiophene derivative, acts as a nonsteroidal anti-inflammatory drug . Another derivative, articaine, is used as a voltage-gated sodium channel blocker and dental anesthetic .

Biochemical Pathways

Thiophene derivatives are known to affect various biochemical pathways related to their pharmacological properties .

Result of Action

Thiophene derivatives are known to have various pharmacological effects based on their interaction with their targets .

Action Environment

Such factors can significantly impact the pharmacological effects of thiophene derivatives .

Eigenschaften

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S2/c17-14(12-2-1-7-20-12)13-4-3-11(21-13)8-16-15(18)10-5-6-19-9-10/h1-7,9H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBWTJCESFKZJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2860874.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(azepan-1-yl)methanone](/img/structure/B2860877.png)

![2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2860881.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860884.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)

![Methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride](/img/structure/B2860895.png)